molecular formula C₁₆H₁₉D₅N₂O B1155759 N-2-Desmethyl Ropivacaine-d5

N-2-Desmethyl Ropivacaine-d5

Cat. No.: B1155759
M. Wt: 265.41
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-Desmethyl Ropivacaine-d5, also known as Ropivacaine Impurity D-d5, is a deuterium-labelled analogue of a key metabolite of Ropivacaine. Ropivacaine is a long-acting amide local anesthetic used in surgical and postoperative pain management . The parent compound, Ropivacaine, is extensively metabolized in the liver, primarily through the cytochrome P450 system by CYP1A2 and CYP3A4 enzymes . As an N-desmethyl metabolite, this compound is a crucial reference standard in pharmaceutical research for studying the metabolic fate, pharmacokinetics, and biodistribution of Ropivacaine. The incorporation of five deuterium atoms (D5) provides a distinct mass difference from the non-labelled compound, making it an ideal internal standard for quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS). This enables highly sensitive and specific measurement of Ropivacaine and its metabolites in complex biological matrices such as plasma and urine, which is essential for toxicological studies and drug development programs. The use of this deuterated standard ensures analytical accuracy and helps researchers investigate potential drug-drug interactions, particularly with inhibitors of CYP1A2, which can significantly alter Ropivacaine's plasma concentration . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C₁₆H₁₉D₅N₂O

Molecular Weight

265.41

Synonyms

(2S)-N-(2,6-Dimethylphenyl)-1-ethyl-d5-2-piperidinecarboxamide;  (S)-N-(2,6-Dimethylphenyl)-1-ethyl-d5-piperidine-2-carboxamide;  Ropivacaine Impurity D-d5

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization of N 2 Desmethyl Ropivacaine D5

Strategies for the Stereoselective Synthesis of Deuterated Piperidine (B6355638) Derivatives

The piperidine ring is a prevalent scaffold in many pharmaceuticals, and its stereochemistry is often critical for biological activity. whiterose.ac.uk The synthesis of piperidine derivatives with precise stereochemical control is therefore of significant importance. For a compound like N-2-Desmethyl Ropivacaine-d5, the stereocenter is at the 2-position of the piperidine ring. While direct synthesis often relies on chiral starting materials, several advanced strategies exist for the de novo stereoselective synthesis of piperidines.

Chemo-enzymatic approaches offer a powerful method for the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines. nih.gov This can involve a one-pot cascade using an amine oxidase and an ene-imine reductase to convert N-substituted tetrahydropyridines into chiral 3- and 3,4-substituted piperidines with high stereoselectivity. nih.gov Another strategy involves the transition-metal-catalyzed asymmetric hydrogenation of pyridine (B92270) derivatives. For example, iridium-catalyzed cyclocondensation of amino alcohols and aldehydes can furnish 3,4-disubstituted piperidines with high enantiospecificity and diastereoselectivity. nih.gov Furthermore, methods have been developed for the regio- and stereoselective deuteration of tetrahydropyridine (B1245486) (THP) by the stepwise treatment of a tungsten-complexed pyridinium (B92312) salt with deuteride (B1239839) (D⁻) and deuterons (D⁺). nih.gov Such methods allow for the precise installation of deuterium (B1214612) atoms in specific locations on the piperidine ring.

Precursor Compounds and Reaction Pathways for N-Demethylated Ropivacaine (B1680718) Synthesis

The synthesis of this compound logically proceeds from a precursor that lacks the N-alkyl group, which is then selectively alkylated with a deuterated moiety. The core precursor is (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide.

The synthesis of this precursor is analogous to the initial steps of Ropivacaine synthesis. newdrugapprovals.org The common starting material is L-2-piperidine carboxylic acid, which already contains the desired (S)-stereochemistry. This acid is first activated, typically by converting it to an acyl chloride using reagents like thionyl chloride or phosphorus pentachloride. newdrugapprovals.org The resulting activated intermediate is then condensed with 2,6-dimethylaniline (B139824) (2,6-xylidine) to form the amide bond, yielding (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide. newdrugapprovals.orggoogle.com

This secondary amine is the key intermediate for introducing the deuterated alkyl group. N-demethylation of related compounds to yield a secondary amine can also be achieved through various chemical methods, such as the von Braun reaction using cyanogen (B1215507) bromide, followed by hydrolysis, or through the hydrolysis of an N-formyl precursor. nih.govnih.gov

Isotopic Labeling Techniques for Deuterium Incorporation (d5)

The incorporation of deuterium into organic molecules is a key process for creating standards for metabolic studies and for potentially improving the pharmacokinetic profiles of drugs. acs.orgresearchgate.net For this compound, the "d5" designation typically refers to a fully deuterated ethyl group (-C₂D₅).

The most direct and efficient method for synthesizing this specific compound is to use a deuterated building block in the final synthetic step. nih.gov This involves the N-alkylation of the precursor, (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, with a deuterated ethylating agent.

Synthetic Pathway: (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide + D₅-C₂-X → this compound (where X is a leaving group, such as Br, I, or OTs)

This late-stage isotopic labeling is highly atom-economical and avoids the need to carry the deuterium label through multiple synthetic steps. x-chemrx.com Other general deuterium labeling techniques include:

Hydrogen Isotope Exchange (HIE): This method involves the direct exchange of C-H bonds for C-D bonds, often catalyzed by a metal (like Palladium or Raney Nickel) in the presence of a deuterium source such as deuterium oxide (D₂O) or deuterium gas (D₂). nih.govacs.orgx-chemrx.com

Reductive Deuteration: This involves the reduction of functional groups like alkenes or carbonyls using deuterated reducing agents, for example, sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄). researchgate.net

For this compound, the use of a commercially available, isotopically enriched starting material like ethyl-d5 bromide provides the most precise and high-yield route to the target compound.

Analytical Techniques for Structural Elucidation and Purity Assessment in Research Compounds

The confirmation of the structure and the assessment of the chemical and isotopic purity of this compound are critical for its use as a research standard. This is achieved through a combination of spectroscopic and chromatographic techniques. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Confirmation

NMR spectroscopy is a primary tool for confirming the successful incorporation and location of deuterium atoms. studymind.co.uk When a hydrogen atom (¹H) is replaced by a deuterium atom (²H), the signal corresponding to that proton disappears from the ¹H NMR spectrum. nih.govnanalysis.com

For this compound, the ¹H NMR spectrum would be expected to show the absence of signals corresponding to the N-ethyl group protons. A comparison with the spectrum of the unlabeled analogue would provide unambiguous evidence of deuteration. nih.gov Additionally, ²H NMR spectroscopy can be performed to directly observe the signals from the incorporated deuterium atoms, confirming their presence in the ethyl group. nih.gov A D₂O exchange experiment can also be used to identify labile protons, such as the N-H proton of the amide, which would exchange with deuterium and disappear from the ¹H NMR spectrum. libretexts.orgresearchgate.net

Table 1: Hypothetical ¹H NMR Data Comparison

Functional Group Unlabeled Compound (δ ppm) This compound (δ ppm)
Aromatic-CH ~7.0 ~7.0
Piperidine-CH ~1.5 - 3.5 ~1.5 - 3.5
Aromatic-CH₃ ~2.2 ~2.2
N-CH₂ CH₃ ~2.5 - 3.0 (quartet) Absent

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular identity and determining the isotopic purity of the labeled compound. nih.gov HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The replacement of five hydrogen atoms (atomic mass ≈ 1.0078 amu) with five deuterium atoms (atomic mass ≈ 2.0141 amu) results in a predictable increase in the molecular weight of the compound.

By analyzing the mass-to-charge ratio (m/z) of the molecular ion, HRMS can confirm the incorporation of the five deuterium atoms. nih.gov Furthermore, the technique can be used to assess isotopic enrichment by measuring the relative abundance of the desired d5-isotopologue compared to lower-deuterated (d0 to d4) or over-deuterated species. rsc.org

Table 2: Calculated Molecular Mass Comparison

Compound Molecular Formula Calculated Exact Mass (Monoisotopic)
N-Ethyl Ropivacaine Precursor C₁₇H₂₆N₂O 274.2045

Chromatographic Purity Determination (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most widely used techniques for determining the chemical purity of pharmaceutical compounds and research materials. moravek.comnih.gov These methods separate the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. impactanalytical.com

A purity analysis of this compound would involve developing a chromatographic method capable of separating the final product from any unreacted starting materials (e.g., (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide) and potential side products. The area of the main peak in the resulting chromatogram, relative to the total area of all peaks, is used to calculate the percentage purity of the compound. moravek.com UPLC offers advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times, which are beneficial for high-throughput purity assessments. impactanalytical.comwaters.comchromatographyonline.com

Table 3: Example of a UPLC Purity Analysis Report

Peak ID Retention Time (min) Peak Area Area % Identity
1 1.85 15,234 0.21 Impurity A
2 2.54 7,215,890 99.65 This compound
3 3.12 10,150 0.14 Impurity B

| Total | | 7,241,274 | 100.00 | |

Based on a thorough review of the available scientific literature, there is no specific information regarding the use of the chemical compound “this compound” as an internal standard in advanced analytical methodologies. Research and published studies on the bioanalysis of ropivacaine and its metabolites predominantly utilize other deuterated analogs, such as Ropivacaine-d7, or other compounds entirely as internal standards.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline focusing solely on this compound. The development, optimization, and application of analytical techniques as specified in the sub-sections (LC-MS/MS, UPLC-MS/MS, ionization techniques, MRM transition selection, and LLE) have not been documented for this particular compound.

To provide an article that is both informative and scientifically accurate, it would be necessary to discuss the more commonly used internal standards in ropivacaine analysis. However, this would deviate from the strict instructions to focus solely on this compound.

Advanced Analytical Methodologies Employing N 2 Desmethyl Ropivacaine D5 As an Internal Standard

Sample Preparation and Extraction Protocols for Complex Biological Matrices

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a highly effective sample preparation technique used to isolate analytes from complex matrices like plasma or urine, thereby reducing matrix effects and improving the sensitivity of the assay. In the analysis of Ropivacaine (B1680718) and its metabolites, SPE provides a cleaner extract compared to simpler methods. The process involves passing the biological sample, spiked with N-2-Desmethyl Ropivacaine-d5, through a sorbent bed that retains the analytes of interest. Interfering substances are washed away, and the purified analytes are then eluted with a small volume of solvent.

The inclusion of this compound at the very beginning of the workflow is critical. Since the internal standard has nearly identical chemical and physical properties to the analyte, it experiences similar losses during the multiple steps of conditioning, loading, washing, and elution. By monitoring the signal of the internal standard, analysts can accurately correct for any analyte loss, ensuring high recovery and reproducibility.

A highly selective variation of this technique involves the use of molecularly imprinted polymers (MIPs) as the SPE sorbent. These polymers are created with a template molecule, often a structural analog of the analyte, to form specific binding cavities. This results in a highly efficient sample cleanup. nih.gov In a method developed for Ropivacaine in human plasma, a molecularly imprinted SPE protocol allowed for a limit of quantification of 2.5 nmol/L. nih.gov

Protein Precipitation and Micro-Volume Techniques (e.g., QuEChERS)

Protein Precipitation (PPT) is a widely used, straightforward, and rapid method for sample preparation in bioanalysis. nih.gov It is particularly suitable for high-throughput environments. The technique involves adding a precipitating agent, typically a water-miscible organic solvent like acetonitrile, to the biological sample (e.g., plasma). mdpi.comnih.gov This denatures and precipitates the abundant proteins, which can then be separated by centrifugation.

In a typical workflow for Ropivacaine analysis, a known amount of this compound solution is added to the plasma sample before the addition of acetonitrile. nih.govmdpi.comnih.gov The mixture is vortexed and centrifuged to pellet the precipitated proteins. The clear supernatant, containing both the analyte and the internal standard, is then collected for LC-MS/MS analysis. nih.govmdpi.com The use of an isotopic internal standard like this compound is crucial in this method to correct for variations in precipitation efficiency and supernatant recovery. frontiersin.org

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another relevant technique, especially for analyzing multiple residues in various matrices. While originally developed for pesticide analysis in food, its principles have been adapted for bioanalytical applications. It involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step. The use of an internal standard is fundamental to the QuEChERS methodology to ensure accuracy in these multi-step procedures.

Rigorous Bioanalytical Method Validation for Research Applications

For research applications, particularly those involving pharmacokinetic studies, it is imperative that the analytical method is thoroughly validated to ensure the reliability and integrity of the generated data. nih.gov Validation demonstrates that the method is suitable for its intended purpose. Using this compound as an internal standard is a key component of this validation, as it helps to meet the stringent criteria for selectivity, linearity, sensitivity, precision, and accuracy.

Assessment of Assay Selectivity and Specificity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nih.gov Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

To validate selectivity, blank plasma samples from at least six different sources are analyzed to ensure that no endogenous interferences are present at the retention times of the analyte (e.g., Ropivacaine) and the internal standard (this compound). nih.gov The acceptance criterion is typically that the response of any interfering peak in the blank matrix should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the internal standard. nih.govnih.gov This ensures that the measured signal is solely from the compound of interest, leading to accurate quantification. mdpi.com

Evaluation of Linearity and Calibration Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte over a specified range.

For the analysis of Ropivacaine, calibration curves have been shown to be linear over ranges such as 0.2–2000 ng/mL and 0.5 to 1000 ng/mL. mdpi.comnih.gov The linearity of the curve is typically evaluated by a weighted linear regression analysis, and the coefficient of determination (r²) is expected to be greater than 0.99. nih.gov At least six to eight non-zero calibration standards should be used to define the curve, along with a blank sample. europa.eu

Example Calibration Curve Data for Ropivacaine Analysis
ParameterTypical ValueSource
Calibration Range0.5 - 1000 ng/mL mdpi.com
Regression ModelWeighted Linear (1/x²) nih.gov
Correlation Coefficient (r²)> 0.999 nih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, typically defined at a signal-to-noise ratio of 3:1. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. nih.gov

For bioanalytical methods, the precision at the LLOQ should not exceed 20% Coefficient of Variation (CV), and the accuracy should be within 80-120% of the nominal value. nih.gov The LLOQ is a critical parameter as it defines the sensitivity of the assay. For Ropivacaine, validated LC-MS/MS methods have achieved LLOQs as low as 0.2 ng/mL in cerebrospinal fluid and 0.5 ng/mL in plasma. mdpi.comnih.gov Another study reported an LOQ of 2.5 nmol/L in human plasma. nih.gov

Precision and Accuracy Metrics (Intra-day and Inter-day Variability)

Precision measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the percent coefficient of variation (%CV). Accuracy refers to the closeness of the mean test results obtained by the method to the true value and is expressed as percent bias. frontiersin.org

Both precision and accuracy are evaluated at multiple concentration levels by analyzing Quality Control (QC) samples (typically low, medium, and high concentrations) in replicates on the same day (intra-day) and on different days (inter-day). frontiersin.orgfrontiersin.org For a method to be considered reliable, the precision (%CV) should not exceed 15% (20% at the LLOQ), and the accuracy (%bias) should be within ±15% (±20% at the LLOQ). frontiersin.org

Intra-day and Inter-day Precision and Accuracy for Ropivacaine Quantification
QC LevelNominal Conc. (ng/mL)Intra-day (n=5)Inter-day (n=5)
Accuracy (%)Precision (%CV)Accuracy (%)Precision (%CV)
LLOQ0.287 - 107< 1187 - 107< 7
Low290.5 - 113.3< 5.391.8 - 106.8< 5.3
Medium50090.5 - 113.3< 5.391.8 - 106.8< 5.3
High75090.5 - 113.3< 5.391.8 - 106.8< 5.3

Data compiled from representative bioanalytical method validation studies. nih.govnih.gov

Investigation of N 2 Desmethyl Ropivacaine D5 in Metabolic Pathway Elucidation and Kinetic Isotope Effect Studies

Application in In Vitro Metabolism Studies Using Hepatic Microsomes or Recombinant Enzymes

In vitro metabolism studies are fundamental to drug development, providing critical insights into how a compound is processed in the body. nuvisan.com Human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are frequently used for these assays. researchgate.net N-2-Desmethyl Ropivacaine-d5 serves as a crucial internal standard in such studies for the accurate quantification of the N-desmethyl metabolite formed from the parent drug, Ropivacaine (B1680718).

Research has established that Ropivacaine is extensively metabolized in the liver, primarily by CYP enzymes. nih.gov The main metabolic pathways are aromatic hydroxylation and N-dealkylation. drugbank.comnih.gov Studies using human liver microsomes and recombinant CYP enzymes have identified CYP1A2 as the primary catalyst for 3'-hydroxylation, forming 3-OH-Ropivacaine, while CYP3A4 is principally responsible for N-dealkylation to produce 2',6'-pipecoloxylidide (PPX). nih.govdrugbank.comnih.gov

In these experimental setups, a known concentration of the parent drug, Ropivacaine, is incubated with hepatic microsomes or specific recombinant enzymes. Following the incubation period, the reaction is stopped, and the mixture is analyzed, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). By adding a known amount of this compound to the sample just before analysis, it functions as an internal standard. Because the deuterated standard is chemically identical to the metabolite being measured but has a different mass, it co-elutes during chromatography but is distinguishable by the mass spectrometer. This allows for precise quantification of the N-desmethyl ropivacaine produced, correcting for any sample loss or variability in instrument response.

Table 1: Key Cytochrome P450 Enzymes in Ropivacaine Metabolism

Metabolite Primary Enzyme Responsible Metabolic Pathway
3-OH-Ropivacaine CYP1A2 Aromatic Hydroxylation
2',6'-pipecoloxylidide (PPX) CYP3A4 N-Dealkylation

This table summarizes the primary cytochrome P450 enzymes involved in the formation of major Ropivacaine metabolites as identified in in vitro studies with human liver microsomes. nih.govdrugbank.com

Tracing Metabolic Fate and Pathways of Ropivacaine and its Metabolites

Isotopic labeling is a powerful technique used to track the journey of a molecule through a biological system. wikipedia.org By replacing specific atoms in a drug molecule with their stable isotopes, such as deuterium (B1214612) for hydrogen, researchers can follow the drug and its subsequent metabolites. researchgate.netnih.gov this compound, as a stable isotope-labeled compound, is instrumental in studies designed to trace the metabolic fate of Ropivacaine.

When a deuterated compound is administered, its metabolic products will retain the deuterium label, unless the label is lost through a specific chemical reaction. This allows analytical techniques like mass spectrometry to selectively detect and identify these labeled metabolites within complex biological matrices like plasma, urine, or tissue homogenates. nih.gov This approach helps to build a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug.

Using labeled compounds helps confirm metabolic pathways proposed from in vitro data and can lead to the discovery of novel or unexpected metabolites. The distinct mass signature of the deuterated fragments in mass spectrometry provides unambiguous confirmation that the detected molecule originated from the administered drug.

Exploration of Kinetic Isotope Effects on N-Demethylation Reactions

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The KIE is particularly pronounced when a bond to the isotopic atom is broken in the rate-determining step of the reaction. wikipedia.org The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, meaning it requires more energy to break.

In the context of Ropivacaine metabolism, N-demethylation is a key pathway. This reaction involves the cleavage of a C-H bond on the N-propyl group. By using a specifically deuterated analogue like this compound (where deuterium atoms are placed on the N-desmethyl moiety, although for studying the demethylation of ropivacaine itself, a deuterated N-propyl group would be used), researchers can probe the mechanism of this reaction. If the N-demethylation reaction is slowed down upon deuterium substitution (a "normal" KIE, where kH/kD > 1), it provides strong evidence that the C-H bond cleavage is the rate-limiting step of the metabolic process. rsc.org

Studies on other N-demethylation reactions catalyzed by cytochrome P450 have demonstrated significant primary deuterium isotope effects, confirming that C-H bond oxidation is the rate-determining step. rsc.org Measuring the KIE for Ropivacaine N-demethylation would provide valuable insights into the transition state of the reaction catalyzed by CYP3A4.

Table 2: Theoretical and Observed Kinetic Isotope Effects for Deuterium

Type of KIE Description Typical kH/kD Value Implication for Reaction Mechanism
Primary Bond to the isotope is broken in the rate-determining step. wikipedia.org 2 - 7 C-H bond cleavage is rate-limiting.

Deuterium Labeling for Understanding Enzyme Reaction Mechanisms

Beyond simply identifying rate-limiting steps, deuterium labeling and KIE studies provide more subtle details about enzyme reaction mechanisms. ias.ac.in The magnitude of the KIE can offer clues about the geometry of the reaction's transition state. nih.gov For instance, a linear transfer of a hydrogen atom in the transition state typically results in a larger KIE compared to a bent or non-linear transfer.

By using compounds like this compound and its precursors in mechanistic studies, researchers can investigate the precise chemical transformations occurring within the active site of a metabolizing enzyme like CYP3A4. researchgate.net Isotopic labeling helps to confirm whether a proposed intermediate is part of the main reaction pathway or a side product. ias.ac.in The presence or absence of the deuterium label in different metabolites can map the flow of atoms through the reaction sequence, helping to validate or refute proposed chemical mechanisms. researchgate.net This level of detail is crucial for understanding drug-enzyme interactions and the structural features that determine a drug's metabolic profile. researchgate.net

Comparative Metabolic Profiling in Pre-clinical Animal Models

Before a drug is tested in humans, its metabolic profile is characterized in various preclinical animal models, such as rats, dogs, and monkeys. nuvisan.com However, metabolic pathways can differ significantly between species. frontiersin.org A compound that is safe and effective in one species may be metabolized differently, leading to altered efficacy or toxicity in another.

In these comparative studies, this compound is used as an analytical internal standard to ensure accurate and precise quantification of Ropivacaine's N-desmethyl metabolite across different species. frontiersin.org By comparing the levels of this and other metabolites in plasma and excreta from different animal models and humans, researchers can identify the most appropriate animal model for predicting human pharmacokinetics and metabolism. nih.gov For example, studies have shown that Ropivacaine is metabolized to 2',6'-pipecoloxylidide (PPX) as a major metabolite in both rat and human hepatic microsomes, suggesting some conservation of the N-dealkylation pathway. drugbank.comnih.gov The use of deuterated standards in these analyses is critical for generating the high-quality, reliable data needed for such cross-species comparisons. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Ropivacaine
3-OH-Ropivacaine
4-OH-Ropivacaine
2',6'-pipecoloxylidide (PPX)

Role of N 2 Desmethyl Ropivacaine D5 As a Certified Reference Material and Impurity Standard

Development and Qualification of Analytical Reference Materials

An analytical reference material is a highly purified and well-characterized compound crucial for producing scientifically valid results in pharmaceutical analysis. intertek.com When a primary standard from a pharmacopeial source is unavailable for an active pharmaceutical ingredient (API) or its impurities, a non-compendial (or secondary) reference standard must be established through a rigorous qualification program. intertek.com

The development and qualification of a certified reference material like N-2-Desmethyl Ropivacaine-d5 involves a comprehensive process to confirm its chemical identity, purity, and concentration. This process includes:

Synthesis and Purification: The initial step is the chemical synthesis of the deuterated compound. Various methods exist for incorporating stable isotopes like deuterium (B1214612) into a molecule, including the use of deuterated reagents or precursors. simsonpharma.comchemicalsknowledgehub.com Following synthesis, the compound undergoes extensive purification to ensure it is free from significant levels of other impurities.

Identity Confirmation: A battery of analytical techniques is employed to unequivocally confirm the structure of the molecule. This may include Nuclear Magnetic Resonance (NMR) spectroscopy to verify the position of the deuterium labels, and high-resolution mass spectrometry (HRMS) to confirm the elemental composition. pharmaffiliates.comacs.org

Purity Assessment: The purity of the reference material is determined using high-performance liquid chromatography (HPLC) and other relevant techniques. The qualification program establishes the essential parameters for the material, ensuring it meets the high purity required for a reference standard. intertek.com

Certification: Once fully characterized, a certificate of analysis is generated, detailing the compound's identity, purity, and assigned concentration. Stability testing is also performed to establish an expiry date for the reference material. intertek.com

This meticulous qualification ensures that this compound is a reliable standard for use in quantitative analytical methods.

Use in Quality Control and Method Development for Related Compounds

Isotopically labeled standards are integral to quality control processes in drug manufacturing. alfa-chemistry.com They provide a robust framework for validating the accuracy and precision of analytical methods. alfa-chemistry.com this compound, as a deuterated compound, plays a crucial role in analytical method development and impurity profiling for Ropivacaine (B1680718). pharmaffiliates.com

Its primary application is as an internal standard in quantitative analysis, particularly in methods utilizing mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). pharmaffiliates.comfrontiersin.org When analyzing a sample for the N-2-Desmethyl Ropivacaine impurity, a precise amount of this compound is added at the beginning of the sample preparation process. amerigoscientific.com

The function of the internal standard is to correct for variations that can occur during sample analysis. Stable isotope-labeled standards are ideal for this purpose because they have nearly identical chemical and physical properties to their non-labeled counterparts, but are distinguishable by their mass. musechem.comiris-biotech.de This allows the standard to:

Compensate for Sample Loss: It accounts for any loss of the analyte during sample extraction and preparation steps. amerigoscientific.commusechem.com

Correct for Instrumental Variability: It mitigates the effects of fluctuations in the performance of the analytical instrument, such as variations in injection volume or detector response. musechem.com

Mitigate Matrix Effects: In complex biological samples, other components (the "matrix") can enhance or suppress the analyte's signal in the mass spectrometer. Since the labeled internal standard is affected by the matrix in the same way as the analyte, it allows for accurate correction of these effects. amerigoscientific.com

By comparing the detector response of the known amount of the deuterated standard to the response of the non-labeled impurity, a highly accurate and precise quantification of the impurity in the Ropivacaine sample can be achieved. musechem.com

Table 1: Role of Isotopically Labeled Internal Standards in Analytical Methods
Analytical StepPotential Source of ErrorFunction of this compound
Sample Preparation (e.g., Extraction)Incomplete recovery of analyteCo-elutes with the analyte, allowing for correction of recovery differences. amerigoscientific.com
Chromatographic Separation (LC)Minor variations in retention timeHelps in the accurate identification of the analyte peak.
Mass Spectrometry (MS) DetectionIon suppression or enhancement (matrix effects), instrument driftExperiences the same matrix effects and instrument variability, enabling accurate signal normalization. amerigoscientific.com

Assessment of Enantiomeric Purity in Ropivacaine Synthesis (related to the parent compound's stereochemistry)

Ropivacaine is an enantiomerically pure local anesthetic, marketed as the single S-(-)-enantiomer. frontiersin.orgmdpi.com This stereoselectivity is a key feature of the drug, as it was developed to reduce the cardiac and neurologic toxicity associated with other local anesthetics like bupivacaine, where the R-enantiomer may contribute more to adverse effects. mdpi.comnih.gov Consequently, controlling the stereochemical purity of Ropivacaine is a critical aspect of its manufacturing process. The amount of the unwanted R-(+)-enantiomer, an impurity, must be strictly monitored and limited. scispace.com

Various analytical techniques have been developed and validated to separate and quantify the enantiomers of Ropivacaine, including chiral High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE). eurjchem.comnih.govnih.gov These methods are designed to be highly sensitive, with limits of quantification often as low as 0.1% for the enantiomeric impurity. nih.govnih.gov

In modern, highly sensitive methods like chiral LC-MS/MS, isotopically labeled internal standards are essential for ensuring the accuracy of the quantification of the enantiomeric impurity. frontiersin.org While this compound is a standard for an achiral impurity, the principle is demonstrated by the use of compounds like Ropivacaine-d7 as an internal standard in bioanalytical methods for Ropivacaine. frontiersin.org A deuterated standard for the R-enantiomer of Ropivacaine would serve as an ideal internal standard for quantifying this specific chiral impurity. By adding a known amount of the labeled enantiomeric impurity standard to the sample, analysts can accurately determine the level of the unlabeled R-enantiomer in the final S-Ropivacaine drug product, ensuring it meets the stringent purity requirements set by regulatory authorities. uspnf.com

Future Directions and Emerging Research Avenues for Deuterated Metabolites

Development of Novel Deuterated Analogs for Mechanistic Studies

The development of novel deuterated analogs is a cornerstone of modern mechanistic pharmacology. wikipedia.orgresearchgate.net By selectively replacing hydrogen with deuterium (B1214612) at specific molecular sites, researchers can probe the intricacies of drug metabolism and action. nih.govgabarx.com This "precision deuteration" can slow down metabolic reactions at vulnerable points on a molecule, often referred to as "soft spots." nih.gov

For instance, Ropivacaine (B1680718) is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. nih.govmdpi.com One of its major metabolic pathways is N-dealkylation, which produces N-2-Desmethyl Ropivacaine (also known as PPX). nih.govdrugbank.com By studying a deuterated analog like N-2-Desmethyl Ropivacaine-d5, researchers can investigate the subsequent metabolic steps this primary metabolite undergoes. If further metabolism of the desmethyl group is a key clearance pathway, the presence of deuterium would slow this process, allowing for more precise characterization of the enzymes involved and the potential for forming unique or previously unquantified secondary metabolites. gabarx.com This approach helps to build a more complete metabolic map and can ameliorate potential drug-drug interactions. gabarx.com The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating the strategy of using deuteration to improve a drug's pharmacokinetic profile. wikipedia.orgnih.govresearchgate.net

High-Throughput Screening Methodologies Utilizing Deuterated Standards

High-throughput screening (HTS) is essential for modern drug discovery, enabling the rapid assessment of thousands of compounds. The accuracy and robustness of these screens, particularly those involving quantitative bioanalysis, are critically dependent on the use of appropriate internal standards. aptochem.com Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based assays. aptochem.comscispace.comresearchgate.net

In techniques like liquid chromatography-mass spectrometry (LC-MS), a deuterated internal standard has nearly identical chemical and physical properties to the non-labeled analyte of interest. wuxiapptec.com This means it behaves similarly during sample extraction, chromatography, and ionization, but is distinguishable by its higher mass. aptochem.comwuxiapptec.com This co-elution and mass differentiation allow for precise correction of any variability during the analytical process, significantly improving the accuracy and precision of quantification. researchgate.net

The use of deuterated standards is integral to HTS methods for everything from metabolic stability assays to systematic surveillance of drugs. acs.orgnih.govnih.gov For example, when screening new chemical entities for their effect on Ropivacaine metabolism, this compound would be added to every sample at a known concentration. This allows for the precise quantification of the N-2-Desmethyl Ropivacaine formed, providing reliable data on enzyme inhibition or induction and increasing the throughput and reliability of the screening campaign. aptochem.com

Advances in Isotope Ratio Mass Spectrometry for Biological Tracing

While standard LC-MS is excellent for quantification, isotope ratio mass spectrometry (IRMS) offers unparalleled sensitivity for tracing the metabolic fate of labeled compounds within a biological system. researchgate.netmetsol.com IRMS can measure minute changes in the ratio of heavy to light isotopes in a sample, allowing researchers to track the journey of a deuterated drug or metabolite from administration to excretion. metsol.com

By administering a compound like deuterated Ropivacaine, researchers can use IRMS to analyze tissue, blood, and urine samples over time. This provides a dynamic picture of the drug's absorption, distribution, metabolism, and excretion (ADME). metsol.com For example, after administering the parent drug, the appearance of N-2-Desmethyl Ropivacaine in the plasma and its subsequent elimination can be tracked with high precision. This technique is powerful enough to differentiate between endogenous compounds and those derived from an administered drug, a critical application in sports doping control and metabolic research. researchgate.net Advanced IRMS techniques provide highly precise pharmacokinetic measurements, which are crucial for developing effective therapies and understanding how drugs behave within the body. metsol.com

Integration of Deuterated Metabolite Research with Systems Biology Approaches

The ultimate goal of much modern biological research is to understand the organism as a complete, integrated system. Systems biology achieves this by combining data from various "omics" fields (genomics, proteomics, metabolomics) into comprehensive computational models. frontiersin.orgnih.gov Stable isotope tracing with deuterated metabolites is a key data source for these models. frontiersin.orgtse-systems.com

Data on metabolic fluxes, gathered using deuterated standards like this compound for quantification (metabolomics) and tracing (fluxomics), can be integrated into pharmacokinetic/pharmacodynamic (PK/PD) models. nih.govcreative-proteomics.comnih.gov For example, by precisely measuring the rate of formation and elimination of Ropivacaine's metabolites, researchers can build more accurate models that predict how the drug concentration changes over time and how this relates to its therapeutic and potential toxic effects. nih.govfda.gov

This integration allows for a more holistic understanding of how genetic variations in metabolic enzymes (genomics) might affect drug clearance and patient outcomes. nih.gov By combining dose-response experiments with stable isotope tracing, researchers can comprehensively identify novel metabolites and build more complete network models, leading to a deeper understanding of metabolic reprogramming in various disease states. bohrium.comfrontiersin.orgnih.gov This systems-level approach is vital for advancing personalized medicine, where therapies can be tailored to an individual's unique metabolic profile.

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for quantifying isotopic purity in N-2-Desmethyl Ropivacaine-d5, and how should validation protocols be designed?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation and isotopic purity. For validation, adhere to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, and precision testing. Cross-validate results against non-deuterated Ropivacaine standards .
  • Data Consideration : Report signal-to-noise ratios for deuterium peaks in HRMS and ensure NMR integration aligns with theoretical deuterium substitution (e.g., 5 deuterium atoms).

Q. How can researchers ensure batch-to-batch consistency in synthesizing this compound for longitudinal studies?

  • Methodological Answer : Implement strict reaction monitoring via thin-layer chromatography (TLC) and HPLC-UV at each synthesis step. Use controlled deuterium sources (e.g., D₂O or deuterated solvents) to minimize variability. Document reaction conditions (temperature, pH) in alignment with IUPAC reporting standards .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in metabolic stability data between in vitro and in vivo models for this compound?

  • Methodological Answer : Conduct parallel studies using:

  • In vitro : Human liver microsomes (HLMs) with CYP450 isoform-specific inhibitors.
  • In vivo : Pharmacokinetic (PK) studies in animal models, adjusting for protein binding and tissue distribution.
    Apply compartmental PK modeling to reconcile discrepancies, incorporating covariates like hepatic blood flow and enzyme saturation .
    • Data Analysis : Use ANOVA or mixed-effects models to compare metabolic half-lives across models, reporting confidence intervals for effect sizes .

Q. How can isotopic effects of deuterium in this compound influence its pharmacokinetic profile compared to the non-deuterated parent compound?

  • Methodological Answer : Design a crossover study in animal models to compare AUC, Cmax, and clearance rates. Use tandem mass spectrometry (LC-MS/MS) to differentiate deuterated and non-deuterated metabolites. Account for kinetic isotope effects (KIEs) by measuring deuterium retention in plasma metabolites over time .
  • Statistical Consideration : Apply non-linear regression to model KIE impacts on metabolic pathways (e.g., CYP3A4-mediated oxidation) .

Q. What strategies mitigate degradation of this compound in long-term stability studies under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing per ICH Q1A guidelines at 25°C/60% RH, 40°C/75% RH, and freeze-thaw cycles. Use reverse-phase HPLC with charged aerosol detection (CAD) to quantify degradation products. Optimize formulation with stabilizers (e.g., antioxidants) if degradation exceeds 5% .

Methodological Contradictions & Replication Challenges

Q. How should researchers address discrepancies in reported plasma protein binding values for this compound across studies?

  • Methodological Answer : Standardize assays using equilibrium dialysis or ultrafiltration with physiological pH (7.4) and temperature (37°C). Validate methods with control compounds (e.g., Warfarin for high binding). Report unbound fractions with error margins from triplicate experiments .

Q. What replication frameworks are critical for validating this compound as an internal standard in bioanalytical assays?

  • Methodological Answer : Follow FDA Bioanalytical Method Validation guidelines:

  • Selectivity : Test against structurally similar compounds and matrix interferences.
  • Matrix Effects : Evaluate ion suppression/enhancement via post-column infusion.
    Publish raw chromatograms and calibration curves in supplementary materials to enhance reproducibility .

Tables for Key Parameters

Parameter Recommended Method Acceptance Criteria Reference
Isotopic PurityHRMS (ESI+)≥98% deuterium incorporation
Metabolic Half-Life (in vitro)HLMs + LC-MS/MSCV <15% across triplicates
Plasma Stability (25°C)HPLC-CADDegradation ≤5% at 12 months

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.